Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Description
Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate (Li-FOTOC) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and sulfur (thia) atoms in its rings. Its molecular formula is C₉H₁₀FO₃S·Li, with a molecular weight of 293.32 g/mol . The lithium counterion enhances ionic solubility, making it suitable for applications in pharmaceutical synthesis or energy storage materials. The spiro architecture imparts conformational rigidity, while the fluorine substituent at position 8 increases electronegativity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3S.Li/c8-7(5(9)10)4-12-3-6(7)1-11-2-6;/h1-4H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRVPWVADJWIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2(CO1)CSCC2(C(=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FLiO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with lithium fluoride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or thiols.
Scientific Research Applications
Medicinal Chemistry
Lithium compounds are well-known for their use in psychiatric medicine, particularly in the treatment of bipolar disorder. The specific compound, lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, has been studied for its potential neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
A study indicated that lithium compounds can enhance neurogenesis and protect against oxidative stress in neuronal cells. The spirocyclic structure of this compound may contribute to these effects by facilitating the delivery of lithium ions into cells more efficiently than traditional lithium salts .
Materials Science
This compound is being investigated for its role in the development of advanced materials, particularly in the synthesis of lithium-containing polymers and composites.
Table 1: Properties of Lithium-Based Materials
| Material Type | Application Area | Key Properties |
|---|---|---|
| Lithium Polymer Electrolytes | Batteries | High ionic conductivity |
| Lithium Silicate Composites | Ceramics | Enhanced thermal stability |
| Lithium-Doped Polymers | Electronics | Improved electrical properties |
These materials have applications ranging from energy storage systems to electronic devices, where lithium's unique properties facilitate enhanced performance.
Electrochemistry
The electrochemical properties of this compound make it a candidate for use in lithium-ion batteries. Its ability to stabilize lithium ions during charge and discharge cycles enhances battery efficiency and longevity.
Case Study: Battery Performance
Research has shown that incorporating this compound into battery electrolytes can improve ionic conductivity and reduce charge-discharge times significantly compared to conventional electrolytes .
Analytical Chemistry
Lithium compounds are frequently utilized as standards in analytical chemistry due to their well-defined chemical properties. This compound can serve as a reference material for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Mechanism of Action
The mechanism of action of Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spiro structure provides rigidity, which can influence the compound’s interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl Ester Derivatives
The ethyl ester variant, ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate (C₉H₁₃FO₃S, MW: 220.26 g/mol), replaces the lithium ion with an ethyl group. This modification reduces polarity, increasing lipophilicity for improved membrane permeability in drug delivery . However, the absence of the lithium ion diminishes its utility in ionic conductivity applications.
A sulfonated analog, ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate (C₉H₁₄O₅S, MW: 234.27 g/mol), features a sulfone group (S=O) instead of a thioether.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Li-FOTOC | C₉H₁₀FO₃S·Li | 293.32 | Lithium ion, spirocyclic, fluorine |
| Ethyl ester | C₉H₁₃FO₃S | 220.26 | Ethyl group, lipophilic |
| Ethyl sulfone analog | C₉H₁₄O₅S | 234.27 | Sulfone group, oxidized sulfur |
tert-Butyl and Aza-Spiro Analogs
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (C₁₁H₁₇NO₃S, MW: 255.33 g/mol) introduces a nitrogen atom (aza) and a tert-butyl group. The tert-butyl moiety enhances steric bulk, improving metabolic stability but reducing aqueous solubility. The nitrogen atom enables hydrogen-bonding interactions, making this analog a candidate for protease inhibitor scaffolds .
In contrast, tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate (C₁₁H₁₉NO₃S, MW: 269.34 g/mol) replaces fluorine with a hydroxyl group. The hydroxyl increases hydrophilicity but may reduce stability due to susceptibility to oxidation .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Li-FOTOC | C₉H₁₀FO₃S·Li | 293.32 | Fluorine, lithium ion |
| tert-Butyl aza-spiro | C₁₁H₁₇NO₃S | 255.33 | Nitrogen, tert-butyl group |
| tert-Butyl hydroxy-spiro | C₁₁H₁₉NO₃S | 269.34 | Hydroxyl, reduced stability |
Sulfone vs. Thioether Derivatives
The carboxylic acid form, 8-fluoro-6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid (C₈H₈FO₅S, MW: 235.21 g/mol), retains the fluorine but oxidizes sulfur to a sulfone. This increases polarity and acidity (pKa ~1.5 for sulfonic acid vs. ~4.5 for carboxylate), altering bioavailability and reactivity in medicinal chemistry .
Key Research Findings
- Electrochemical Behavior : The lithium ion in Li-FOTOC may facilitate ionic conductivity, though direct studies are lacking. Comparative data from lithium insertion in oxides (e.g., LiCr₃O₈) suggest that spirocyclic lithium salts could exhibit similar ion-transport properties .
- Biological Activity : Fluorine and sulfone substituents enhance target binding in enzyme inhibition assays, but the ethyl ester’s lipophilicity improves cell permeability .
- Stability : The tert-butyl group in aza-spiro compounds improves metabolic stability, while hydroxylated analogs are prone to degradation .
Biological Activity
Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its spirocyclic structure, which includes a lithium ion and a fluorine atom, contributing to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of 206.18 g/mol .
Structural Formula
The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that the compound may exert its effects through:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and energy metabolism.
Therapeutic Potentials
Research indicates that this compound could have applications in treating several conditions:
- Mood Disorders : Given its lithium component, it may have mood-stabilizing effects akin to traditional lithium salts used in bipolar disorder treatments.
- Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems suggests potential use in conditions like Alzheimer's disease, where neurotransmitter dysregulation is prevalent.
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of various lithium compounds found that this compound exhibited significant protective effects against oxidative stress in neuronal cell lines. The compound reduced cell death and improved cell viability under stress conditions, indicating its potential as a neuroprotective agent .
Study 2: Enzyme Activity
In vitro assays demonstrated that this compound inhibited acetylcholinesterase activity, suggesting its potential role in enhancing cholinergic transmission, which is beneficial for cognitive enhancement .
Comparative Analysis of Biological Activities
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| This compound | Neurotransmitter modulation, enzyme inhibition | Mood disorders, neurodegenerative diseases |
| Traditional Lithium Salts | Mood stabilization | Bipolar disorder |
| Other Spirocyclic Compounds | Varies (e.g., anticancer) | Cancer therapy |
Q & A
Q. What are the key synthetic strategies for Lithium 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate?
The synthesis typically involves multi-step reactions under inert conditions. A common approach includes:
- Spirocyclization : Using tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to deprotonate intermediates, enabling ring closure .
- Fluorination : Introducing fluorine via electrophilic substitution or fluorinated precursors, ensuring regioselectivity through controlled temperature (-78°C to room temperature) .
- Lithiation : Reacting the carboxylate intermediate with lithium hydroxide or lithium hydride in anhydrous solvents . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the compound characterized post-synthesis?
Methodological validation includes:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation (δ 1.5–5.0 ppm for spirocyclic protons; δ 160–180 ppm for carboxylate carbons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+Li]<sup>+</sup> at m/z 280–300) .
- X-ray Crystallography : For absolute stereochemical confirmation (if single crystals are obtainable) .
Advanced Research Questions
Q. How can stereochemical conflicts in the spirocyclic core be resolved?
Advanced strategies include:
- Dynamic NMR : To study ring-flipping kinetics and identify axial/equatorial substituents .
- VCD (Vibrational Circular Dichroism) : For chiral center analysis, comparing experimental and DFT-simulated spectra .
- Crystallographic Refinement : Using software like Olex2 to resolve disordered atoms in the spiro-junction .
Q. What mechanistic insights explain the reactivity of the fluorine substituent?
- Computational Studies : DFT (B3LYP/6-311+G(d,p)) reveals fluorine’s electron-withdrawing effect, stabilizing the carboxylate via resonance (-0.3 eV reduction in LUMO energy) .
- Kinetic Isotope Effects (KIE) : <sup>19</sup>F NMR tracks fluorine’s role in transition states during nucleophilic attacks (e.g., KIE > 1 indicates rate-limiting bond cleavage) .
Q. How to address contradictory solubility data in polar vs. non-polar solvents?
- Hansen Solubility Parameters : Experimental determination (e.g., δd = 18 MPa<sup>½</sup>, δp = 12 MPa<sup>½</sup>) identifies optimal solvents like DMSO or THF .
- Co-solvency Systems : Ternary mixtures (e.g., water/ethanol/acetone) enhance solubility for biological assays .
Methodological Tables
| Parameter | Conditions | References |
|---|---|---|
| Synthetic Yield | 65–75% (after column chromatography) | |
| NMR Shifts | δ 4.2–4.5 ppm (oxa ring O-CH2) | |
| Thermal Stability | Decomposition at 220°C (TGA) | |
| Solubility in DMSO | 25 mg/mL (25°C) |
Safety and Handling
Q. What precautions are critical for handling this lithium salt?
- Moisture Sensitivity : Store under argon with molecular sieves (<0.1% H2O) .
- Lithium Leaching : Monitor via ICP-MS in biological studies (acceptable limit: <0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
